tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709357
InChI: InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-7-5-4-6-10(11)15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate

CAS No.:

Cat. No.: VC13709357

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate -

Specification

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
IUPAC Name tert-butyl N-[2-(2-hydroxyphenoxy)ethyl]carbamate
Standard InChI InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-7-5-4-6-10(11)15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Standard InChI Key PSMSWHIDASMCPS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O
Canonical SMILES CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate is systematically named tert-butyl NN-[2-(2-hydroxyphenoxy)ethyl]carbamate under IUPAC guidelines. Its structure comprises a tert-butyloxycarbonyl (Boc) group attached to an ethylamine backbone, which is further substituted with a 2-hydroxyphenoxy ether (Figure 1). The Boc group acts as a protective moiety for the amine, while the phenolic hydroxyl group introduces reactivity for subsequent functionalization.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC13H19NO4\text{C}_{13}\text{H}_{19}\text{NO}_4
Molecular Weight253.29 g/mol
CAS Number139115-92-7
SMILESCC(C)(C)OC(=O)NCCOC1=CC=CC=C1O
InChI KeyPSMSWHIDASMCPS-UHFFFAOYSA-N

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Alkylation2-Bromoethylamine, K2CO3\text{K}_2\text{CO}_3, DMF, 60°C~65%
Boc Protection(Boc)2O(\text{Boc})_2\text{O}, DMAP, THF, RT~85%

Purification and Characterization

The crude product is typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity exceeding 95% is confirmed by HPLC, with structural validation through 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR spectroscopy. Mass spectrometry (ESI-MS) further corroborates the molecular ion peak at m/z 254.1 [M+H]+^+.

Physicochemical Properties

Solubility and Stability

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate exhibits moderate solubility in polar aprotic solvents such as DMSO (25 mg/mL at 25°C) and DMF, but limited solubility in water (<1 mg/mL) . Stability studies indicate that the compound remains intact for ≥6 months when stored at -20°C under anhydrous conditions.

Table 3: Physicochemical Data

PropertyValue
Melting Point98–102°C (dec.)
LogP (Octanol-Water)1.72 (predicted)
pKa (Hydroxyl)~9.5 (phenolic -OH)

Applications in Pharmaceutical and Organic Chemistry

Role as a Protecting Group

The Boc group in this compound serves as a temporary protective moiety for amines during multi-step syntheses, particularly in peptide coupling reactions . For example, in the synthesis of protease inhibitors, the Boc group is selectively removed under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for subsequent conjugation .

Intermediate for Antioxidant Derivatives

The phenolic hydroxyl group enables derivatization into antioxidants. For instance, alkylation or acylation at the hydroxyl position can yield compounds with enhanced radical-scavenging activity, potentially useful in neurodegenerative disease research.

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